6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C10H7ClN2OS and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a precursor for synthesizing various heterocyclic compounds, which are anticipated to have biological activity. For example, this compound has been involved in the preparation of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives through reactions with electrophilic and nucleophilic reagents. These compounds were characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectral studies, highlighting the compound's versatility in synthesizing novel heterocyclic compounds with potential biological applications (Elian, Abdelhafiz, & abdelreheim, 2014).
Quantum Chemical Calculations and Cytotoxic Activity
The compound has also been part of studies involving quantum chemical calculations to determine molecular properties. One study synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, with the structure fully characterized by NMR, FT-IR spectroscopy, and elemental analyses. These compounds were evaluated for cytotoxic activities against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
A series of compounds synthesized from this compound demonstrated potent in vitro antibacterial activities against a panel of Gram-positive and Gram-negative bacteria. Moreover, these compounds showed significant antioxidant potential in free radical scavenging activity measurements, indicating their possible use in developing antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).
Synthesis of Bioactive Compounds
The compound has been instrumental in synthesizing bioactive molecules, including local anesthetics, antiarrhythmic, anti-inflammatory, and analgesic agents. This highlights its role in generating pharmacologically active derivatives through the introduction of various substituents and functional groups, providing a foundation for developing new therapeutic agents with enhanced activity and reduced side effects (Ranise et al., 1997).
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWYWUNUHUVIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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